molecular formula C23H49Cl2NO B3050952 (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride CAS No. 3001-63-6

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride

Cat. No.: B3050952
CAS No.: 3001-63-6
M. Wt: 426.5 g/mol
InChI Key: QIKIJFUVHGOQOK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

This compound can undergo various reactions, including cationization and esterification. For instance, it reacts with galactomannan (such as C.tora gum ) under alkaline conditions to yield a cationic galactomannan product .

Scientific Research Applications

Synthesis and Characterization in Surfactants

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride is extensively studied in the synthesis of various surfactants. For example, it has been used as an intermediate in the synthesis of dissymmetric gemini surfactants, demonstrating its versatility in surfactant chemistry. The compound has been characterized through techniques like IR, NMR, and elemental analysis, indicating its stable nature and suitability for surfactant synthesis (Yang Fei, 2010).

Role in Polymerization

This chemical has also been used to create polymerizable surfactants. One study synthesized a gemini quaternary ammonium salt surfactant that can be polymerized, highlighting the compound's functionality in creating novel polymeric structures (Sun Pei-dong, 2011).

Physicochemical Properties

Research has delved into the physicochemical properties of compounds synthesized from this compound. For instance, a study on 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride revealed its surface activities and critical micelle concentrations, suggesting its potential as an alternative to benzalkonium chloride in certain applications (Lihua Pei et al., 2014).

Application in Corrosion Inhibition

The compound has been utilized in synthesizing dissymmetric bis-quaternary ammonium with imidazoline ring, which showed high inhibition efficiency in corrosion studies. This application is particularly relevant in industrial settings where metal protection is crucial (Sun Zhao-dong, 2009).

Use in Emulsifiers and Asphalt

The compound has been instrumental in synthesizing novel types of asphalt emulsifiers. Studies have shown its efficiency in creating stable emulsions, demonstrating its utility in the chemical industry for applications like road construction and maintenance (Laishun Shi et al., 2019).

Antimicrobial Applications

A groundbreaking application is in the field of antimicrobials. A novel quaternarized N-halamine synthesized from this compound was grafted onto cellulose, showing powerful antimicrobial properties. This opens up possibilities in healthcare and sanitation applications (Zhenzhen Kang et al., 2013).

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-dimethyl-octadecylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(2,3)22-23(26)21-24;/h23,26H,4-22H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKIJFUVHGOQOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952423
Record name N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3001-63-6
Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3001-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-hydroxypropylstearyldimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-2-HYDROXYPROPYLSTEARYLDIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT8J7696TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 2
Reactant of Route 2
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 3
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 4
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 5
Reactant of Route 5
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 6
Reactant of Route 6
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.